molecular formula C24H19FN4O2 B2669725 2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358200-77-7

2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2669725
CAS RN: 1358200-77-7
M. Wt: 414.44
InChI Key: QDQJKXFYBWUEAQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H19FN4O2 and its molecular weight is 414.44. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

Research on compounds structurally similar to the specified chemical has led to the synthesis and structural characterization of various derivatives. For example, isostructural compounds with significant yields have been synthesized, showcasing the versatility of these compounds in chemical synthesis and the potential for further functionalization (Kariuki et al., 2021). The ability to crystallize these compounds for single crystal diffraction studies highlights their significance in structural chemistry and material science.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of fluorine-containing compounds similar to the one . Notably, a series of fluorine-containing derivatives exhibited significant antibacterial activity against various bacterial strains and antifungal activity against Candida albicans (Gadakh et al., 2010). These findings underscore the potential of such compounds in the development of new antimicrobial agents, addressing the global challenge of antibiotic resistance.

Antitumor and Cytotoxic Activities

Fluorinated benzothiazoles, including compounds structurally related to the one mentioned, have shown potent cytotoxic properties in vitro, particularly against human breast cancer cell lines. This highlights their potential as leads in the development of new antitumor agents (Hutchinson et al., 2001). The specific interactions with cellular targets and the induction of cytotoxic mechanisms point to the therapeutic potential of these compounds in oncology.

Molecular Probes and Pharmacological Tools

Compounds with similar structures have been explored as molecular probes for receptor studies, such as the A2A adenosine receptor. These studies have resulted in the synthesis of high affinity ligands, which are invaluable tools for understanding receptor function and for the development of receptor-targeted therapeutics (Kumar et al., 2011). The design and synthesis of these probes demonstrate the application of such compounds in molecular pharmacology and biochemistry.

properties

IUPAC Name

2-(4-fluorophenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2/c1-15-3-5-18(6-4-15)23-26-21(16(2)31-23)14-28-11-12-29-22(24(28)30)13-20(27-29)17-7-9-19(25)10-8-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJKXFYBWUEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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